molecular formula C16H23NO2 B11041003 N-(3-Cyclohexenylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-butynamide

N-(3-Cyclohexenylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-butynamide

Cat. No.: B11041003
M. Wt: 261.36 g/mol
InChI Key: RJMCXVHANPVCAK-UHFFFAOYSA-N
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Description

N-(3-Cyclohexenylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-butynamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclohexenylmethyl group, a tetrahydro-2-furanylmethyl group, and a butynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclohexenylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-butynamide can be achieved through a multi-step process involving the following key steps:

    Formation of Cyclohexenylmethyl Intermediate: The cyclohexenylmethyl group can be introduced through a reaction involving cyclohexene and an appropriate alkylating agent.

    Formation of Tetrahydro-2-furanylmethyl Intermediate: The tetrahydro-2-furanylmethyl group can be synthesized from tetrahydrofuran through a series of reactions, including ring-opening and functional group transformations.

    Amide Bond Formation: The final step involves the coupling of the cyclohexenylmethyl and tetrahydro-2-furanylmethyl intermediates with a butynamide precursor under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclohexenylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-butynamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-Cyclohexenylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-butynamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclohexylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-butynamide
  • N-(3-Cyclohexenylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-propynamide
  • N-(3-Cyclohexenylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-pentynamide

Uniqueness

N-(3-Cyclohexenylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-butynamide is unique due to the specific combination of functional groups and structural features it possesses. This uniqueness may confer distinct chemical reactivity, biological activity, or material properties compared to similar compounds.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-N-(oxolan-2-ylmethyl)but-2-ynamide

InChI

InChI=1S/C16H23NO2/c1-2-7-16(18)17(13-15-10-6-11-19-15)12-14-8-4-3-5-9-14/h3-4,14-15H,5-6,8-13H2,1H3

InChI Key

RJMCXVHANPVCAK-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N(CC1CCC=CC1)CC2CCCO2

Origin of Product

United States

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